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Compound of Interest

Compound Name:
alpha-(3-

Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

Introduction & Scope
This application note provides a comprehensive guide for the structural identification and purity

assessment of

-(3-Methylphenoxy)acetophenone (also known as 2-(3-methylphenoxy)-1-phenylethanone).
This compound represents a class of phenacyl aryl ethers commonly utilized as intermediates
in the synthesis of bioactive heterocycles (e.g., benzofurans, indoles) and pharmaceutical
scaffolds.

Precise characterization is critical due to the potential for isomerism (2-, 3-, or 4-methylphenoxy

variants) and the presence of specific process impurities arising from Williamson ether

synthesis. This guide outlines a self-validating analytical workflow combining spectroscopic

fingerprinting (NMR, IR, MS) with quantitative chromatographic separation (HPLC).
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Property Specification

IUPAC Name 2-(3-methylphenoxy)-1-phenylethan-1-one

Molecular Formula

Molecular Weight 226.27 g/mol

Physical State White to off-white crystalline solid

Melting Point 65–68 °C (Typical range for phenacyl ethers)

Solubility

Soluble in

, DMSO, Acetonitrile, Ethyl Acetate; Insoluble in

Water

Key Functional Groups Ketone (C=O), Ether (C-O-C), Aromatic rings

Spectroscopic Identification (The Fingerprint)
Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional group integrity.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Key Diagnostic Bands:

1690–1705 cm⁻¹ (Strong): C=O stretching of the phenacyl ketone. This is lower than

aliphatic ketones due to conjugation with the phenyl ring.

1230–1250 cm⁻¹ (Strong): C-O-C asymmetric stretching (Ar-O-CH2).

1050 cm⁻¹: C-O-C symmetric stretching.

2850–2950 cm⁻¹: C-H stretching (Aliphatic

-methylene and methyl group).

1580–1600 cm⁻¹: C=C Aromatic ring skeletal vibrations.
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Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and isomer differentiation.

Protocol: Dissolve ~10 mg of sample in 0.6 mL

.

H NMR (400 MHz,

) Assignment Table
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

2.33 Singlet (s) 3H
Methyl group on

the phenoxy ring.

5.25 Singlet (s) 2H

The

-methylene

protons are

deshielded by

the adjacent

oxygen and

carbonyl.

6.75 – 6.85 Multiplet (m) 2H Phenoxy Ar-H

Protons

ortho/para to the

ether linkage

(shielded).

7.15 – 7.25 Multiplet (m) 1H Phenoxy Ar-H
Proton meta to

the ether linkage.

7.45 – 7.55 Triplet (t) 2H
Acetophenone

Ar-H

Meta protons of

the benzoyl ring.

7.60 – 7.65 Triplet (t) 1H
Acetophenone

Ar-H

Para proton of

the benzoyl ring.

7.95 – 8.05 Doublet (d) 2H
Acetophenone

Ar-H

Ortho protons of

the benzoyl ring

(strongly

deshielded by

C=O).

Differentiation Note: The 3-methyl isomer is distinguished from the 4-methyl isomer by the

splitting pattern in the 6.7–7.2 ppm region. The 4-methyl isomer would show a clean AA'BB'
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system (two doublets), whereas the 3-methyl isomer displays a more complex multiplet pattern

due to asymmetry.

Mass Spectrometry (MS)
Objective: Molecular weight confirmation.

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Key Ions:

m/z 227.1

: Protonated molecular ion (ESI).

m/z 105

: Benzoyl cation (Characteristic

-cleavage).

m/z 91

: Tropylium ion (derived from the tolyl moiety).

Chromatographic Purity Protocol (HPLC-UV)
Objective: Quantify purity and detect unreacted starting materials (

-bromoacetophenone and

-cresol).

Method Parameters[8][9]
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 4.6 x 150 mm, 5 µm)

Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid)

Mobile Phase B Acetonitrile (ACN)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Detection UV @ 254 nm (primary) and 210 nm

Injection Vol 10 µL

Run Time 20 minutes

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 90 10

2.0 90 10

12.0 10 90

15.0 10 90

15.1 90 10

20.0 90 10

Retention Logic & Impurity Profile
-Bromoacetophenone: Elutes early (more polar than product).

-Cresol: Elutes early/mid (phenolic hydroxyl increases polarity).

Product (

-(3-Methylphenoxy)acetophenone): Elutes late (highly lipophilic ether).
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Visualizations
Analytical Workflow Diagram
This diagram illustrates the logical flow from crude synthesis to final validated characterization.
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Step 1: Purity Assessment

Step 2: Structural Validation

Crude Sample
(Williamson Ether Synthesis)

TLC Screening
(Hex:EtOAc 8:2)

HPLC-UV (C18)
Gradient Method

Purity > 98%?

Recrystallization
(EtOH) or Column Chrom.

No

1H NMR (CDCl3)
Confirm Isomer (3-Me)

Yes

Re-test

FT-IR
Confirm Ether/Ketone

Mass Spec
Confirm MW (226)

Validated CoA
Generation

Click to download full resolution via product page

Caption: Figure 1. Integrated analytical workflow for the purification and validation of
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-(3-Methylphenoxy)acetophenone.

NMR Logic for Isomer Differentiation
This diagram details how to distinguish the 3-methyl isomer from potential 2- or 4-methyl

contaminants.

Aromatic Region
(6.5 - 7.5 ppm)

Splitting Pattern
Analysis

4-Methyl Isomer
Symmetric AA'BB'

(Two Doublets)Symmetric

3-Methyl Isomer
Asymmetric Multiplets

(Singlet-like + Complex)

Asymmetric

2-Methyl Isomer
Complex Multiplets

(Steric Shift on Ether)

Steric Crowding

Click to download full resolution via product page

Caption: Figure 2. NMR decision tree for distinguishing methylphenoxy isomers based on

aromatic splitting patterns.

Experimental Protocols
Protocol A: Sample Preparation for HPLC

Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100%

Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

Working Solution: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with

Mobile Phase A/B (50:50) mixture to match initial gradient conditions.

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Recrystallization (Purification)
*If HPLC purity is < 95%: *

Dissolve crude solid in a minimum amount of boiling Ethanol (95%).
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Allow the solution to cool slowly to room temperature.

Cool further in an ice bath (0-4 °C) for 1 hour.

Filter the white crystals via vacuum filtration and wash with cold ethanol.

Dry in a vacuum oven at 40 °C for 4 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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